N-isopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

説明

N-isopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H21N3O4S2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of N-isopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound interacts with COX enzymes, suppressing their activity This interaction results in the inhibition of prostaglandin synthesis, thereby reducing inflammation and pain

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This disruption can have downstream effects on various physiological processes, including inflammation, pain perception, and fever response.

Pharmacokinetics

Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the compound’s bioavailability and its ability to reach its target sites in the body.

Result of Action

The suppression of COX enzymes by the compound leads to a decrease in prostaglandin synthesis. This can result in reduced inflammation and pain . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and its interaction with COX enzymes.

生物活性

N-isopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide (referred to as TC-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

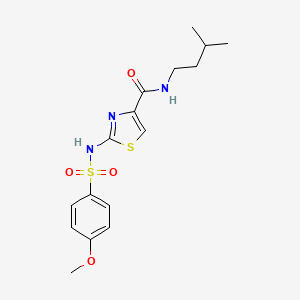

The chemical structure of TC-2 can be represented as follows:

This compound features a thiazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological profile.

TC-2 primarily acts as an AMPA receptor modulator . AMPA receptors are critical for fast synaptic transmission in the central nervous system and play a significant role in synaptic plasticity and cognitive functions. The modulation of these receptors by TC-2 has been shown to influence their desensitization and deactivation kinetics.

Electrophysiological Studies

Recent studies have demonstrated that TC-2 exhibits a pronounced inhibitory effect on various AMPA receptor subunits (GluA1, GluA2, GluA3). The half-maximal inhibitory concentration (IC50) values for TC-2 were found to be:

| Receptor Subunit | IC50 (µM) |

|---|---|

| GluA1 | 3.20 |

| GluA2 | 3.35 |

| GluA3 | 3.04 |

These results indicate that TC-2 effectively suppresses AMPA receptor currents at low micromolar concentrations, suggesting its potential utility in conditions characterized by excessive glutamate activity, such as neurodegenerative diseases.

Neuroprotective Properties

Research indicates that TC-2 may possess neuroprotective properties due to its ability to modulate excitatory neurotransmission. By inhibiting excessive AMPA receptor activity, TC-2 could help mitigate excitotoxicity—a process implicated in neuronal damage during conditions like stroke and Alzheimer's disease.

Case Studies

- In Vivo Studies : In animal models of ischemic stroke, administration of TC-2 resulted in a significant reduction in neuronal death compared to controls. This suggests that the compound may confer protective effects against ischemic injury.

- Cognitive Enhancement : In cognitive impairment models, TC-2 administration improved memory performance, likely due to its modulation of synaptic plasticity through AMPA receptor regulation.

特性

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-11(2)8-9-17-15(20)14-10-24-16(18-14)19-25(21,22)13-6-4-12(23-3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLAYBRNXBZUEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。